molecular formula C21H20F3N3O3S B2668929 3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 924832-28-0

3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2668929
CAS RN: 924832-28-0
M. Wt: 451.46
InChI Key: YMXPIZZXRYSSLZ-UHFFFAOYSA-N
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Description

The compound “3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with a molecular formula of 369 .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be involved in the synthesis of the compound, as it involves the use of organoboron reagents .

Scientific Research Applications

Antiproliferative Activity

  • Synthesis and Antiproliferative Activity: A study by van Rensburg et al. (2017) explored the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, which are a known class of antiproliferative compounds with activity against the phospholipase C enzyme. The study indicated that modification at certain positions in the molecule can enhance its activity (van Rensburg et al., 2017).

Chemical Synthesis and Modifications

  • Synthesis of Pyridothienopyrimidines: Hussein et al. (2000) conducted a study on the synthesis of various pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines, which are related to the chemical structure of interest (Hussein et al., 2000).
  • New Synthetic Approaches: El-Meligie et al. (2020) explored new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis (El-Meligie et al., 2020).

Biological Activity

  • Anticonvulsant Enaminones: The study of the crystal structures of three anticonvulsant enaminones, closely related to the compound of interest, was carried out by Kubicki et al. (2000). This research provides insights into the structural aspects of similar compounds (Kubicki et al., 2000).
  • Amplifiers of Phleomycin: Brown and Cowden (1982) reported on the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to produce pyridinylpyrimidines that act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Molecular Structure and Synthesis

  • Molecular Structure Analysis: Dyachenko et al. (2019) developed a new method for the synthesis of functionalized thieno[2,3-b]pyridines, providing insights into the molecular structure of these compounds through X-ray structural analysis (Dyachenko et al., 2019).

Future Directions

The future directions for this compound could involve further development of the protodeboronation of alkyl boronic esters, which is currently not well developed . This could potentially lead to more efficient synthesis methods for this compound and others like it.

properties

IUPAC Name

3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-29-14-6-3-10(8-15(14)30-2)7-12-9-13(21(22,23)24)16-17(25)18(31-20(16)27-12)19(28)26-11-4-5-11/h3,6,8-9,11H,4-5,7,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXPIZZXRYSSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4CC4)N)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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